molecular formula C5H5N3O3 B6602192 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2138085-24-0

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6602192
CAS No.: 2138085-24-0
M. Wt: 155.11 g/mol
InChI Key: XPNPNOFFLZDBAC-UHFFFAOYSA-N
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Description

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O3. It is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a formyl group, a methyl group, and a carboxylic acid group attached to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with formic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-carboxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-hydroxymethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,4-triazole-3-carboxylic acid
  • 3-methyl-1H-1,2,4-triazole
  • 5-(benzylthio)-1H-tetrazole

Uniqueness

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the triazole ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds.

Properties

IUPAC Name

5-formyl-1-methyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNPNOFFLZDBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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